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Compound of Interest

Compound Name:
Tert-butyl 3-iodo-1H-pyrrolo[3,2-

C]pyridine-1-carboxylate

Cat. No.: B592254 Get Quote

A comprehensive exploration of the physicochemical properties, synthesis, and biological

activities of N-[2-(5-iodo-1H-indol-3-yl)ethyl]acetamide, a potential research compound.

Abstract
The molecular formula C12H13IN2O2 represents a multitude of potential chemical structures,

or isomers, each with unique properties and biological activities. Without a specific structural

representation, a definitive International Union of Pure and Applied Chemistry (IUPAC) name

cannot be assigned. This guide focuses on a plausible and synthetically accessible isomer, N-

[2-(5-iodo-1H-indol-3-yl)ethyl]acetamide, as a representative compound for the molecular

formula C12H13IN2O2. This document provides a detailed overview of its predicted

physicochemical properties, a potential synthetic route, and explores its putative biological

significance based on structurally related compounds. The information presented herein is

intended to serve as a foundational resource for researchers, scientists, and drug development

professionals interested in the therapeutic potential of novel indole derivatives.

Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of

numerous natural products and synthetic drugs with a wide range of biological activities. The

introduction of an iodine atom can significantly modulate a molecule's pharmacokinetic and

pharmacodynamic properties, often enhancing its potency or providing a site for radiolabeling.

This guide focuses on N-[2-(5-iodo-1H-indol-3-yl)ethyl]acetamide, a compound that combines
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these features. While extensive experimental data for this specific molecule is not readily

available in the public domain, its structural similarity to well-studied compounds, such as

melatonin and other indole derivatives, allows for informed predictions regarding its synthesis

and biological activities.

Physicochemical Properties
The predicted physicochemical properties of N-[2-(5-iodo-1H-indol-3-yl)ethyl]acetamide are

summarized in the table below. These values are computationally estimated and provide a

preliminary assessment of the compound's characteristics.

Property Predicted Value

Molecular Formula C12H13IN2O2

IUPAC Name N-[2-(5-iodo-1H-indol-3-yl)ethyl]acetamide

Molecular Weight 344.15 g/mol

LogP 2.5

Hydrogen Bond Donors 2

Hydrogen Bond Acceptors 2

Rotatable Bonds 3

Topological Polar Surface Area 58.2 Å²

Synthetic Pathway
A plausible synthetic route for N-[2-(5-iodo-1H-indol-3-yl)ethyl]acetamide can be envisioned

starting from the readily available precursor, 5-iodoindole. The proposed multi-step synthesis is

outlined below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b592254?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Starting Material Reaction Steps Final Product

5-Iodoindole Reaction with Oxalyl ChlorideStep 1 Reaction with Ammonia
Step 2

Reduction (e.g., with LiAlH4)
Step 3

Acetylation (e.g., with Acetic Anhydride)
Step 4

N-[2-(5-iodo-1H-indol-3-yl)ethyl]acetamide

Click to download full resolution via product page

Caption: Proposed synthetic workflow for N-[2-(5-iodo-1H-indol-3-yl)ethyl]acetamide.

Detailed Experimental Protocols
Step 1: Synthesis of 2-(5-iodo-1H-indol-3-yl)-2-oxoacetyl chloride To a solution of 5-iodoindole

in anhydrous diethyl ether at 0°C, oxalyl chloride is added dropwise. The reaction mixture is

stirred at this temperature for 1 hour and then allowed to warm to room temperature and stirred

for an additional 2 hours. The solvent is removed under reduced pressure to yield the crude

acid chloride, which is used in the next step without further purification.

Step 2: Synthesis of 2-(5-iodo-1H-indol-3-yl)-2-oxoacetamide The crude 2-(5-iodo-1H-indol-3-

yl)-2-oxoacetyl chloride is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0°C. A

solution of aqueous ammonia is added dropwise, and the reaction mixture is stirred for 2 hours

at 0°C. The mixture is then diluted with water and extracted with ethyl acetate. The combined

organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated

under reduced pressure to give the crude amide.

Step 3: Synthesis of 2-(5-iodo-1H-indol-3-yl)ethan-1-amine To a suspension of lithium

aluminum hydride (LiAlH4) in anhydrous THF at 0°C, a solution of 2-(5-iodo-1H-indol-3-yl)-2-

oxoacetamide in anhydrous THF is added dropwise. The reaction mixture is then refluxed for 4

hours. After cooling to 0°C, the reaction is quenched by the sequential addition of water, 15%

aqueous sodium hydroxide, and water. The resulting mixture is filtered, and the filtrate is

concentrated under reduced pressure to yield the crude amine.

Step 4: Synthesis of N-[2-(5-iodo-1H-indol-3-yl)ethyl]acetamide To a solution of 2-(5-iodo-1H-

indol-3-yl)ethan-1-amine in dichloromethane, triethylamine and acetic anhydride are added at

0°C. The reaction mixture is stirred at room temperature for 3 hours. The mixture is then

washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium
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sulfate, and concentrated under reduced pressure. The crude product is purified by column

chromatography on silica gel to afford the final compound.

Potential Biological Activities and Signaling
Pathways
The biological activities of N-[2-(5-iodo-1H-indol-3-yl)ethyl]acetamide can be inferred from its

structural similarity to melatonin, a well-known neurohormone. Melatonin exerts its effects

primarily through the activation of melatonin receptors (MT1 and MT2), which are G-protein

coupled receptors.
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Caption: Putative signaling pathway of N-[2-(5-iodo-1H-indol-3-yl)ethyl]acetamide.
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The binding of N-[2-(5-iodo-1H-indol-3-yl)ethyl]acetamide to MT1 and MT2 receptors is

expected to activate inhibitory G-proteins (Gi/Go). This activation leads to the inhibition of

adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Reduced

cAMP levels lead to decreased activity of protein kinase A (PKA), which in turn modulates the

phosphorylation of downstream targets, including the transcription factor CREB (cAMP

response element-binding protein). This signaling cascade is crucial in the regulation of

circadian rhythms, sleep-wake cycles, and other physiological processes.

Conclusion and Future Directions
While the molecular formula C12H13IN2O2 does not correspond to a single, well-defined

chemical entity, this guide has provided a comprehensive overview of a plausible

representative, N-[2-(5-iodo-1H-indol-3-yl)ethyl]acetamide. The predicted physicochemical

properties, a detailed synthetic protocol, and a proposed mechanism of action based on its

structural analogy to melatonin offer a solid foundation for future research. Experimental

validation of the synthesis and biological activities of this compound is warranted to explore its

potential as a pharmacological tool or therapeutic agent. Further studies could focus on its

receptor binding affinity, in vitro and in vivo efficacy, and pharmacokinetic profile to fully

elucidate its therapeutic potential.

To cite this document: BenchChem. [In-depth Technical Guide on C12H13IN2O2: Elucidation
of Structure and Function]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b592254#iupac-name-for-c12h13in2o2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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